molecular formula C51H54N6O6Si B14034060 ((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate

((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate

Cat. No.: B14034060
M. Wt: 875.1 g/mol
InChI Key: BWTPIFCWNCKJKX-WCEPEKRDSA-N
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Description

The compound “((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a purine base, a benzamido group, and a silyl ether, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

    Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through cyclization reactions.

    Introduction of the benzamido group: This step involves the acylation of the purine base with benzoyl chloride in the presence of a base such as pyridine.

    Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the methoxyphenyl and diphenylmethyl groups: This step involves the reaction of the intermediate with 4-methoxyphenyl and diphenylmethyl reagents.

    Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs and other biologically active molecules.

Biology

In biological research, the compound may be used to study the interactions between nucleosides and enzymes, as well as their role in cellular processes.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in cancer chemotherapy.

Uniqueness

The uniqueness of the compound lies in its complex structure, which includes multiple functional groups that can interact with various biological targets

Properties

Molecular Formula

C51H54N6O6Si

Molecular Weight

875.1 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C51H54N6O6Si/c1-34-23-25-36(26-24-34)49(59)61-31-41-42(56-51(37-19-13-9-14-20-37,38-21-15-10-16-22-38)39-27-29-40(60-5)30-28-39)44(63-64(6,7)50(2,3)4)48(62-41)57-33-54-43-45(52-32-53-46(43)57)55-47(58)35-17-11-8-12-18-35/h8-30,32-33,41-42,44,48,56H,31H2,1-7H3,(H,52,53,55,58)/t41-,42-,44+,48-/m1/s1

InChI Key

BWTPIFCWNCKJKX-WCEPEKRDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC

Origin of Product

United States

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